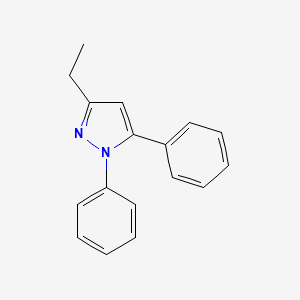![molecular formula C17H16ClNO3S B15171992 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-12-3](/img/structure/B15171992.png)
2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones, depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: This compound shares the chlorophenyl group but has a different core structure.
4-Methoxyamphetamine: Although structurally different, it also contains a methoxy group and exhibits biological activity.
Uniqueness
2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
921611-12-3 |
|---|---|
分子式 |
C17H16ClNO3S |
分子量 |
349.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-15-5-3-2-4-13(15)10-22-19-16(20)11-23-17(19)12-6-8-14(18)9-7-12/h2-9,17H,10-11H2,1H3 |
InChI 键 |
UGZZUWRLGRKBHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CON2C(SCC2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


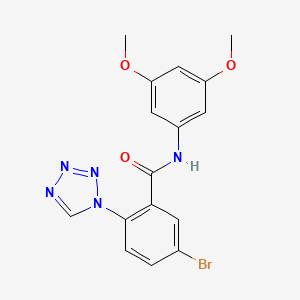


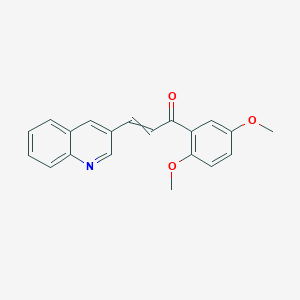
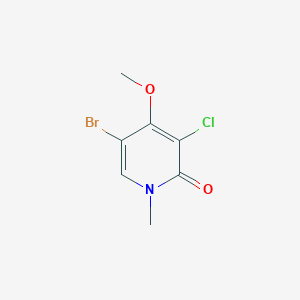

![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
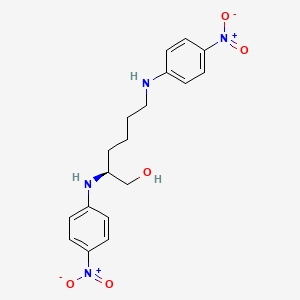
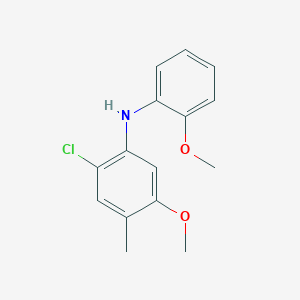
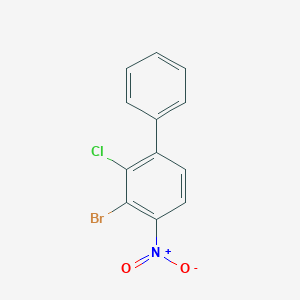
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)

